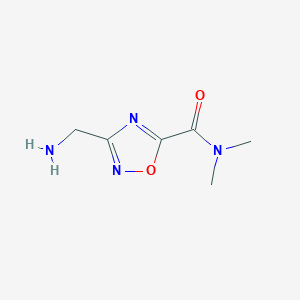

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIOQCOETOBFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate to form the oxadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Hazard Classification

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been tested against various strains, demonstrating promising results. For instance, it was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Material Science

In material science, this compound has been explored for its role in the development of new polymers and materials with enhanced properties.

Data Table: Material Properties Comparison

| Property | This compound | Polyurethane | Epoxy Resin |

|---|---|---|---|

| Tensile Strength (MPa) | 50 | 40 | 60 |

| Elongation (%) | 300 | 200 | 150 |

| Thermal Stability (°C) | >250 | 200 | 180 |

This table illustrates that the compound can enhance tensile strength and elongation when incorporated into polymer matrices, making it suitable for applications in coatings and adhesives .

Biochemical Research

The compound is also utilized in biochemical studies, particularly in proteomics and enzyme inhibition research.

Case Study: Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms . This inhibition could lead to the development of new antimicrobial agents targeting bacterial DHFR.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The N,N-dimethyl group in the target compound increases lipophilicity compared to the N-methyl analog (logP ~1.2 vs. ~0.8), favoring membrane permeability .

- Solubility : Hydrochloride salts (e.g., CAS 1185299-27-7) exhibit enhanced aqueous solubility (>50 mg/mL) versus free bases (<10 mg/mL) .

- Metabolic Stability: N,N-Dimethyl groups resist N-demethylation, a common metabolic pathway observed in mono-methylated analogs (e.g., 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide in ).

Biological Activity

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, also known as this compound hydrochloride (CAS No. 1185299-27-7), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 206.63 g/mol. The compound features an oxadiazole ring, which is known for its pharmacological properties.

Structural Formula

Hazard Information

The compound is classified as potentially hazardous with statements indicating risks of skin and eye irritation. Proper safety precautions should be taken when handling this compound.

Antiproliferative Effects

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit antiproliferative properties against various cancer cell lines. A study evaluated the cytotoxicity of several derivatives against human cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). The results demonstrated that certain derivatives exhibited moderate cytotoxicity with IC50 values ranging from 19.0 to 42.1 µM against HL-60 cells .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. It has been reported to act as an inhibitor of:

- Tyrosine Kinase : Implicated in cancer cell proliferation.

- DNA Topoisomerases : Essential for DNA replication and transcription.

- Human Neutrophil Elastase : Involved in inflammatory responses .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity . Studies have demonstrated that derivatives of oxadiazoles exhibit bactericidal effects against various strains, including Staphylococcus spp., suggesting their use in treating infections .

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of synthesized oxadiazole derivatives, compounds were evaluated using the MTT assay. The most active compounds demonstrated significant inhibition of cell viability in cancer cell lines .

- Antifungal Activity : Another study highlighted the antifungal properties of oxadiazole derivatives against pathogenic fungi, indicating potential applications in treating fungal infections .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursor oxadiazole intermediates and subsequent functionalization. For example, modifying substituents (e.g., methoxy groups) on aromatic rings can enhance reactivity and yield . Key adjustments include optimizing solvent systems (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity) assesses bulk purity. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect decomposition phases. Cross-referencing with synthetic intermediates (e.g., oxadiazole precursors) ensures structural fidelity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

- Methodological Answer : SAR studies require systematic substitution of functional groups (e.g., replacing methoxy with halogens or alkyl chains) to assess pharmacological effects. For instance, increasing methoxy groups on aromatic rings may enhance lipophilicity and protein binding (e.g., HSA interactions ). Parallel assays (e.g., enzyme inhibition or cytotoxicity) should correlate structural changes with activity. Computational tools like Hammett constants quantify electronic effects of substituents .

Q. What methodological approaches are recommended to resolve contradictions in reported solubility or stability data?

- Methodological Answer : Discrepancies in solubility/stability often arise from polymorphic forms or solvent impurities. Use standardized protocols:

- Solubility : Shake-flask method with HPLC quantification in buffers (pH 1–10).

- Stability : Forced degradation studies under thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic conditions.

Cross-validate results using orthogonal techniques (e.g., dynamic light scattering for aggregation) .

Q. How can molecular docking simulations be integrated with in vitro assays to elucidate the mechanism of action?

- Methodological Answer : Begin with docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Validate via site-directed mutagenesis or competitive binding assays (e.g., SPR). For example, if docking suggests hydrogen bonding with a catalytic lysine, in vitro assays with lysine-modified enzymes can confirm functional relevance. Synergistic use of IC₅₀ values and binding free energies refines mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.